

N-(3-((4-Aminobutyl)amino)propyl)acetamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

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Introduction

N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-acetylspermidine, is a naturally occurring polyamine that plays a crucial role in cellular metabolism. As an acetylated derivative of spermidine, it is a key substrate for polyamine oxidase (PAO) and is intricately involved in the regulation of polyamine homeostasis.[1][2] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, making N1-acetylspermidine and its metabolic pathways a significant area of research for therapeutic intervention.[3][4][5] This technical guide provides a detailed literature review of N-(3-((4-Aminobutyl)amino)propyl)acetamide, summarizing its synthesis, biological activities, and associated experimental protocols.

Chemical and Physical Properties

N-(3-((4-Aminobutyl)amino)propyl)acetamide is a small molecule with the chemical formula C₉H₂₁N₃O.[6] Its physical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	187.28 g/mol	[6]
Density	0.957 g/cm ³	[7]
Boiling Point	380.5°C at 760 mmHg	[7]
Flash Point	183.9°C	[6]
CAS Number	14278-49-0	[6]

Synthesis

A general method for the synthesis of N1,N8-diacetylspermidine analogues provides a framework for the synthesis of N-(3-((4-Aminobutyl)amino)propyl)acetamide.[8] The synthesis involves a multi-step process starting from a protected amino alcohol, followed by a series of reactions including oxidation, amination, and deprotection to yield the final product. While a specific protocol for the non-analogous compound is not readily available in the reviewed literature, the following represents a generalized approach based on the synthesis of similar compounds.[9]

General Synthetic Scheme:

A potential synthetic route could involve the selective protection of one of the primary amines of spermidine, followed by acetylation of the other primary amine, and subsequent deprotection.

Biological Activity and Mechanism of Action

N1-acetylspermidine is a central molecule in polyamine catabolism, a metabolic pathway crucial for maintaining cellular polyamine levels.[3][4] Its primary biological role is as a substrate for N1-acetylpolyamine oxidase (PAO), which oxidizes it to putrescine and 3-acetamidopropanal.[10] This process is a key step in the interconversion of polyamines.

Role in Cancer

Elevated levels of N1-acetylspermidine have been observed in various cancer types, including colorectal and breast cancer, suggesting its potential as a biomarker.[11][12] The enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT), is often

upregulated in cancer cells.[11] The accumulation of N1-acetylspermidine in the tumor microenvironment can promote tumor progression and suppress immune responses.[13]

Induction of Apoptosis

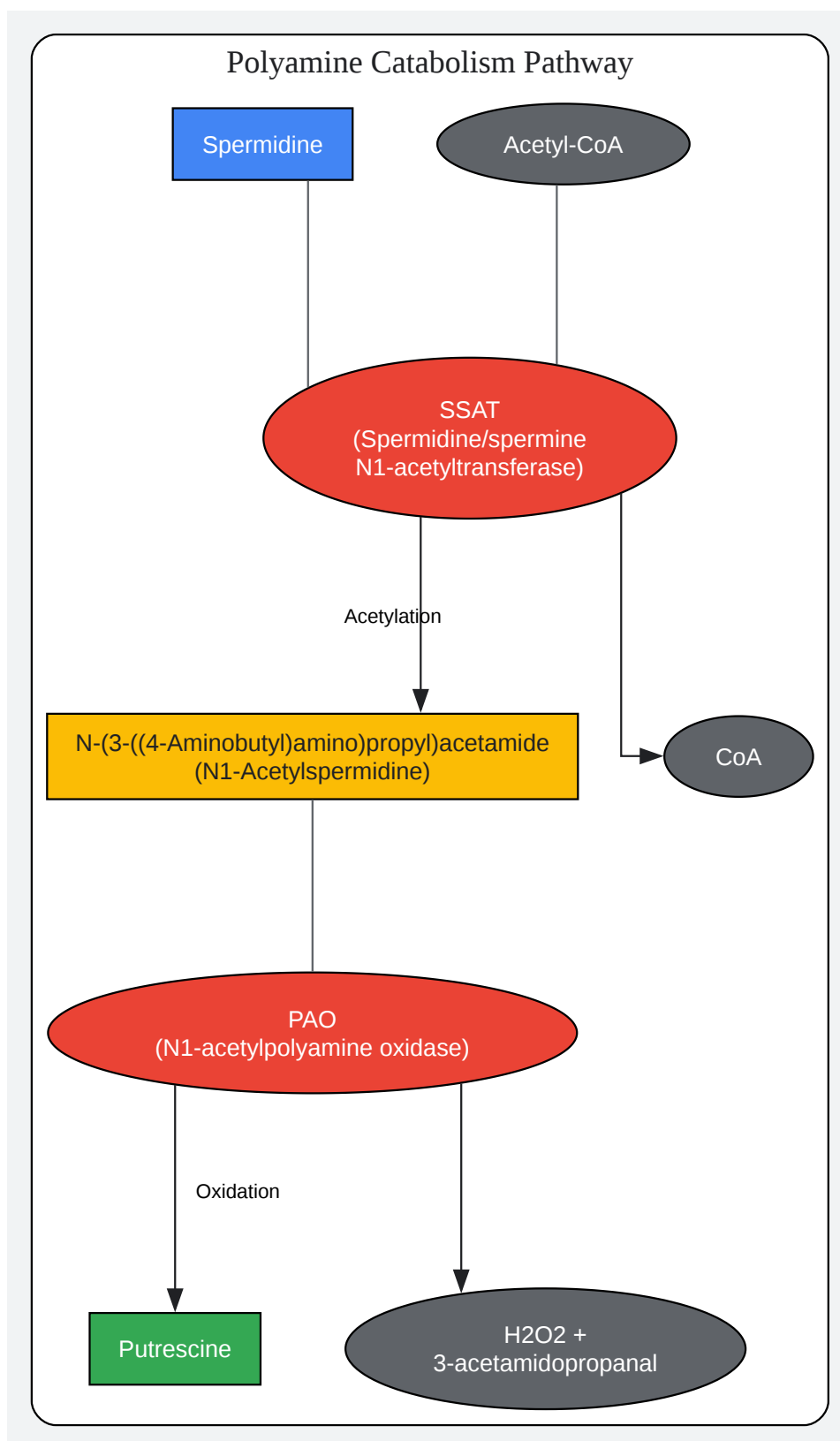
Overexpression of SSAT, leading to the depletion of spermidine and spermine and accumulation of their acetylated forms, has been shown to induce mitochondria-mediated apoptosis in mammalian cells.[14][15] This suggests that modulating the levels of N1-acetylspermidine could be a strategy for cancer therapy.

DNA Cleavage

N1-acetylspermidine, along with other polyamines, can interact with DNA. Studies have shown that it can induce cleavage at apurinic sites in DNA, although its efficiency is lower than that of spermidine.[1][16]

Signaling Pathways

The primary signaling pathway involving N-(3-((4-Aminobutyl)amino)propyl)acetamide is the polyamine catabolism pathway. This pathway is regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine to form N1-acetylspermidine. This product is then a substrate for N1-acetylpolyamine oxidase (PAO), which converts it back to putrescine. This cycle is crucial for maintaining the appropriate balance of polyamines within the cell.



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Caption: The polyamine catabolism pathway involving N1-acetylspermidine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-(3-((4-Aminobutyl)amino)propyl)acetamide.

Quantification of N1-acetylspermidine in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of N1-acetylspermidine in biological samples such as plasma, urine, or cell lysates.

Materials:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Solid-phase extraction (SPE) cartridges
- N1-acetylspermidine standard
- Internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine)
- Methanol, water, acetonitrile (HPLC grade)
- Formic acid

Procedure:

- Sample Preparation:
 - Thaw biological samples on ice.
 - For plasma/serum: Precipitate proteins by adding 3 volumes of cold methanol containing the internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - For urine: Dilute with water containing the internal standard.
 - For cell lysates: Add internal standard and perform protein precipitation with methanol.

- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the supernatant from the sample preparation step onto the cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute N1-acetylspermidine with a methanol/water mixture.
- LC-MS/MS Analysis:
 - Inject the eluted sample into the LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for N1-acetylspermidine and the internal standard in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve using known concentrations of the N1-acetylspermidine standard.
 - Quantify the amount of N1-acetylspermidine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[17\]](#)

N1-acetylpolyamine Oxidase (PAO) Activity Assay

Objective: To measure the enzymatic activity of PAO using N1-acetylspermidine as a substrate.

Materials:

- Cell or tissue lysates

- N1-acetylspermidine (substrate)
- Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- HPLC system with a fluorescence or UV detector
- Derivatizing agent (e.g., dansyl chloride) for product detection

Procedure:

- Enzyme Preparation:
 - Prepare cell or tissue lysates by homogenization in a suitable buffer.
 - Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.
- Enzyme Assay:
 - Prepare a reaction mixture containing the cell lysate, buffer, and N1-acetylspermidine.
 - Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by adding an acid (e.g., perchloric acid).
- Product Quantification:
 - The product of the reaction, putrescine, can be quantified by HPLC.
 - Derivatize the reaction mixture with a fluorescent tag like dansyl chloride.
 - Separate the derivatized polyamines using a reverse-phase HPLC column.
 - Detect the fluorescent products and quantify the amount of putrescine formed by comparing with a standard curve.[\[18\]](#)[\[19\]](#)

Apoptosis Assay using Annexin V Staining

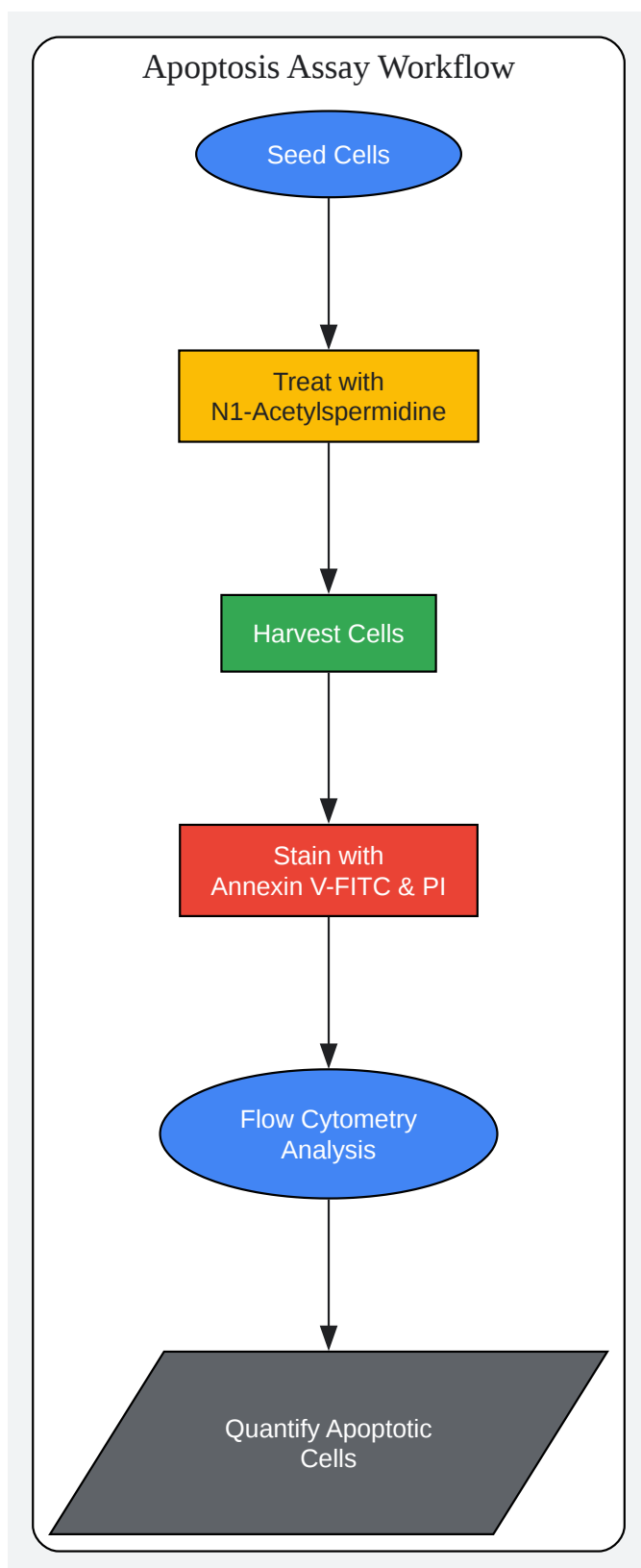
Objective: To determine if N1-acetylspermidine induces apoptosis in a cell line of interest.

Materials:

- Cell line of interest
- N1-acetylspermidine
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in a 6-well plate and allow them to adhere overnight.
 - Treat the cells with varying concentrations of N1-acetylspermidine for a specified time (e.g., 24, 48 hours). Include an untreated control.
- Cell Staining:
 - Harvest the cells (including floating cells in the media) and wash with cold PBS.
 - Resuspend the cells in 1X binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Annexin V-FITC positive and PI negative cells are in early apoptosis.
 - Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
 - Quantify the percentage of apoptotic cells in each treatment group.[\[14\]](#)



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Caption: Workflow for assessing apoptosis induced by N1-acetylspermidine.

Quantitative Data

The reviewed literature provides some quantitative data on the effects and levels of N1-acetylspermidine, though comprehensive tables of IC50 or Ki values are not consistently reported for the compound itself.

Parameter	Cell Line/System	Value/Observation	Reference
Intracellular Concentration	Doxorubicin-treated MCF-7 cells	Significantly elevated compared to control	[20]
Effect on Apoptosis	AdSAT1-transduced HEK 293T cells	Accumulation of N1-acetylspermidine correlated with apoptosis	[14]
DNA Cleavage	In vitro assay	Less effective than spermidine at inducing cleavage at apurinic sites	[16]
PAO Substrate	Mouse polyamine oxidase	Slower substrate than N1-acetylspermine	[19]
SSAT-1 Activity	Transfected HEK-293 cells	N1-acetylspermine is a better substrate than N1-acetylspermidine	[21]

Conclusion

N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-acetylspermidine) is a vital intermediate in polyamine metabolism with significant implications for cell growth, proliferation, and death. Its role in cancer progression and as a potential biomarker is an active area of investigation. This technical guide has provided a summary of the current knowledge regarding its synthesis, biological functions, and relevant experimental methodologies. Further research is warranted to fully elucidate its therapeutic potential and to develop specific inhibitors or modulators of its metabolic pathway for the treatment of cancer and other proliferative diseases.

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